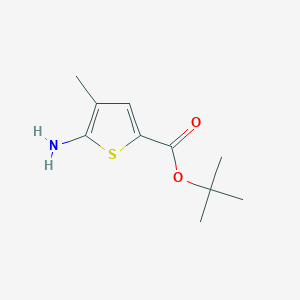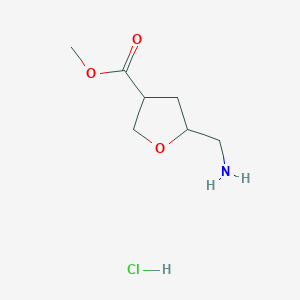
2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H13NO2 . The InChI code for this compound is 1S/C11H13NO2/c1-8-6-10 (13-2)11 (14-3)7-9 (8)4-5-12/h6-7H,4H2,1-3H3 .科学的研究の応用
Electrochemical Studies
Acetonitrile is a common solvent in electrochemical studies due to its ability to dissolve a wide range of electrolytes. Research by Bautista-Martínez et al. (2003) on the reduction of α-hydroxyquinones in acetonitrile highlights the solvent's utility in understanding the electrochemical properties of organic compounds, which can be applied in the development of batteries and electrochemical sensors (Bautista-Martínez, González, & Aguilar-martínez, 2003).
Oxidation Potentials
Merkel et al. (2009) utilized acetonitrile to determine the oxidation potentials of benzene and its derivatives, providing valuable data for organic synthesis and the design of organic electronic materials (Merkel, Luo, Dinnocenzo, & Farid, 2009).
Photoluminescent Materials
The electrooxidation of compounds similar to 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile in acetonitrile has been explored for the development of new photoluminescent materials. Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which led to the discovery of a new class of π-conjugated oligoaminothiophenes with photoluminescent properties, demonstrating the potential of acetonitrile in facilitating reactions for material science applications (Ekinci, Horasan, Altundas, & Demir, 2000).
Catalytic Applications
The use of acetonitrile and its derivatives in catalysis is well-documented. For example, Molleti and Yadav (2017) reported on the use of potassium-promoted lanthanum-magnesium oxide in acetonitrile for the selective mono-methylation of phenylacetonitrile, an important reaction for the synthesis of pharmaceuticals (Molleti & Yadav, 2017).
Organic Synthesis
Acetonitrile serves as a crucial solvent in the synthesis of various organic compounds. Research by Guizzardi et al. (2000) on the photochemical preparation of 2-dimethylaminophenyl heterocycles in acetonitrile illustrates its role in facilitating complex reactions under light irradiation, underlining the versatility of acetonitrile in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2000).
特性
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGORDWGSBGHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)

![N,N-diethyl-1-isobutyryl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2666444.png)



![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2666457.png)
![{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B2666458.png)
![N-[[1-(2-Methylpropyl)cyclopropyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2666459.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2666460.png)
